![molecular formula C13H9K2N5O9S2 B149425 Lucifer Yellow CH dipotassium salt CAS No. 71206-95-6](/img/structure/B149425.png)
Lucifer Yellow CH dipotassium salt
Overview
Description
Lucifer Yellow CH dipotassium salt is a highly fluorescent dye that is useful in marking nerve cells . It is a favorite tool for studying neuronal morphology because it contains a carbohydrazide (CH) group that allows it to be covalently linked to surrounding biomolecules during aldehyde fixation .
Molecular Structure Analysis
The molecular formula of Lucifer Yellow CH dipotassium salt is C13H9K2N5O9S2, and its molecular weight is 521.57 g/mol .Chemical Reactions Analysis
Lucifer Yellow CH can react with fatty aldehydes at room temperature . It serves as a biological tracer to monitor neuronal branching, regeneration, gap junction detection and characterization, and selective ablation of cells after aldehyde fixation .Physical And Chemical Properties Analysis
Lucifer Yellow CH dipotassium salt is a water-soluble dye with excitation/emission peaks of 428/536 nm .Scientific Research Applications
Visualization of Cell Morphology
Lucifer Yellow CH dipotassium salt is widely used to visualize cell morphology due to its high fluorescence. It is particularly useful in marking nerve cells, allowing researchers to observe and study the intricate structures of neurons .
Intercellular Communication Studies
This dye is employed to assess intercellular communication activity through gap junctions by scrape-loading assays. This application is crucial for understanding how cells communicate and coordinate with each other .
Neuronal Morphology Exploration
Researchers use Lucifer Yellow CH dipotassium salt as a component of the intracellular solution to fill dendrites, which aids in the visualization of neuronal morphology. This is essential for mapping out the connections and networks within the brain .
Covalent Linking During Aldehyde Fixation
The carbohydrazide (CH) group in Lucifer Yellow allows it to be covalently linked to surrounding biomolecules during aldehyde fixation, making it a valuable tool for studying neuronal morphology .
Tracing Connections Between Cells
Lucifer Yellow CH dipotassium salt is also used for tracing connections between cells, providing insights into the complex interactions and pathways that govern cellular function .
Engineering Material Use
In materials science, this dye can be utilized to study the effect of swelling on multiple energy transfer in conjugated polymer nanoparticles, which has implications for developing new materials with specific properties .
Mechanism of Action
Target of Action
Lucifer Yellow CH Dipotassium Salt is primarily used as a biological tracer . It is utilized to monitor neuronal branching, regeneration, gap junction detection, and characterization . It is also used for selective ablation of cells after aldehyde fixation .
Mode of Action
The compound contains a carbohydrazide (CH) group that allows it to be covalently linked to surrounding biomolecules during aldehyde fixation . This property makes it a valuable tool for studying neuronal morphology . It can react with fatty aldehydes at room temperature .
Biochemical Pathways
Its use as a tracer allows it to highlight various cellular structures and processes, including neuronal branching and regeneration, as well as intercellular communication through gap junctions .
Pharmacokinetics
It is known to be a water-soluble dye , which may influence its distribution and excretion.
Result of Action
As a biological tracer, Lucifer Yellow CH Dipotassium Salt is used to visualize cell morphology . It can intracellularly label recorded neurons and is used in the scrape-loading assay to assess intercellular communication activity through gap junctions .
Action Environment
It is known that the compound can react with fatty aldehydes at room temperature , suggesting that temperature may play a role in its reactivity.
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. If swallowed, rinse mouth with water . It is also advised to avoid dust formation and breathing vapors, mist, or gas .
properties
IUPAC Name |
dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O9S2.2K/c14-10-5-1-4(28(22,23)24)2-6-9(5)7(3-8(10)29(25,26)27)12(20)18(11(6)19)17-13(21)16-15;;/h1-3H,14-15H2,(H2,16,17,21)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWYSCVNSCIZCN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)NC(=O)NN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9K2N5O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477326 | |
Record name | Lucifer Yellow CH dipotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lucifer Yellow CH dipotassium salt | |
CAS RN |
71206-95-6 | |
Record name | Lucifer Yellow CH dipotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Lucifer Yellow CH dipotassium salt interact with the perylenediimide nanoribbons in this study, and what is the resulting effect?
A1: Lucifer Yellow CH dipotassium salt acts as an energy donor in this system. The cationic heads of myristyltrimethylammonium bromide (MTAB) molecules, which are anchored to the perylenediimide (PDI) nanoribbons, attract the negatively charged Lucifer Yellow CH dipotassium salt via ionic interactions []. This close proximity allows for efficient energy transfer to occur from the excited Lucifer Yellow CH dipotassium salt to the PDI nanoribbons, resulting in photosensitization of the PDI. Essentially, light energy absorbed by Lucifer Yellow CH dipotassium salt is transferred to the PDI nanoribbons, causing them to reach an excited state.
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